molecular formula C14H24N2O4 B1452286 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1255666-26-2

8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1452286
CAS No.: 1255666-26-2
M. Wt: 284.35 g/mol
InChI Key: VCWDXMPEVSUFHI-UHFFFAOYSA-N
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Description

“8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the CAS Number: 236406-39-6 . It has a molecular weight of 240.35 . The IUPAC name of this compound is tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate .


Molecular Structure Analysis

The InChI code of the compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13/h14H,4-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a solid, semi-solid, liquid, or lump . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Supramolecular Arrangements

The compound 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid and its derivatives exhibit intriguing properties, particularly in forming supramolecular arrangements. A study highlighted the synthesis and crystal structure analysis of various diazaspiro[4.5]decane derivatives, revealing their potential in forming diverse supramolecular structures. The analysis pinpointed how the substituents on the cyclohexane ring influence these arrangements, revealing the compound's utility in structural chemistry (Graus et al., 2010).

Crystallography and Molecular Interaction

Another study focused on the crystal structure of a compound closely related to this compound, showcasing how molecules interact via hydrogen bonds and N—H⋯π interactions. This insight is critical for understanding the compound's behavior in different environments and its potential applications in crystallography and molecular engineering (Shivachev et al., 2006).

Drug Discovery and Scaffold Synthesis

In drug discovery, the compound's derivatives serve as versatile scaffolds. A notable study presented the synthesis of novel spiro scaffolds inspired by bioactive natural products. These scaffolds, including diazaspiro[4.5]decane, are pivotal in generating lead compounds for drug discovery, highlighting their significance in medicinal chemistry (Jenkins et al., 2009).

Synthetic Chemistry and Intermediates

In synthetic chemistry, derivatives of this compound are crucial intermediates. A study detailed the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a derivative, underscoring its role as a bifunctional synthetic intermediate for producing various organic chemicals. This research not only highlights the compound's versatility but also optimizes its synthesis process, making it more efficient and practical for industrial applications (Feng-bao, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(11(17)18)15-9-14/h10,15H,4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWDXMPEVSUFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142293
Record name 2,8-Diazaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-26-2
Record name 2,8-Diazaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid
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8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid
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8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid

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